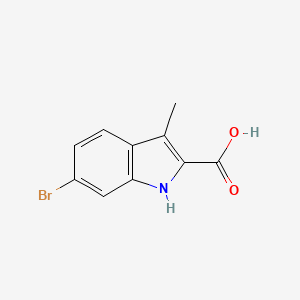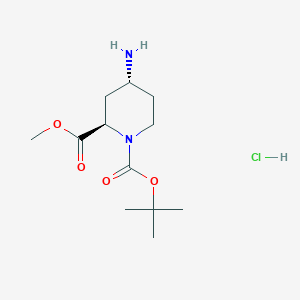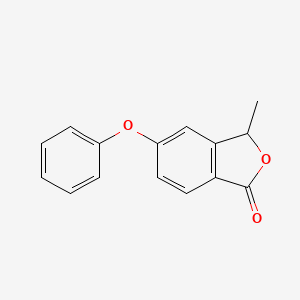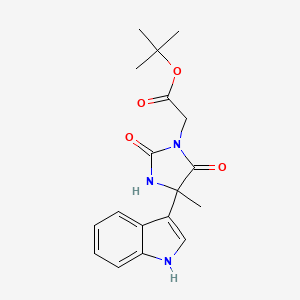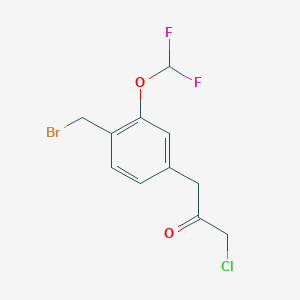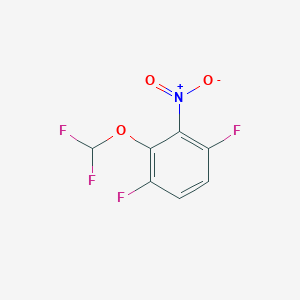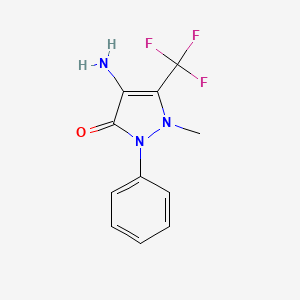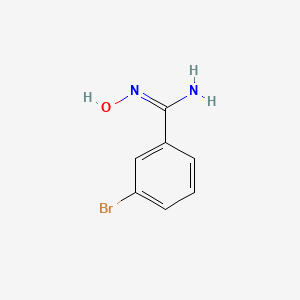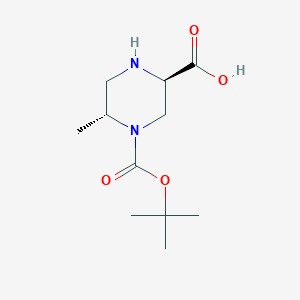
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-4-(tert-butoxycarbonyl)-5-ethylpiperazine-2-carboxylic acid
- (2R,5R)-4-(tert-butoxycarbonyl)-5-isopropylpiperazine-2-carboxylic acid
Uniqueness
What sets (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 5-position. This unique structure allows for selective interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |
Clé InChI |
HPPQECVSSDFULJ-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
